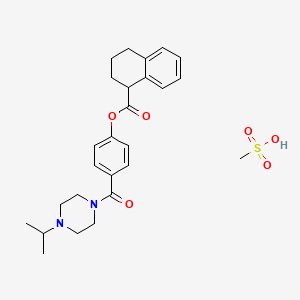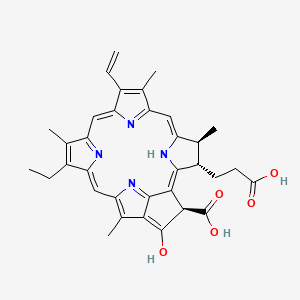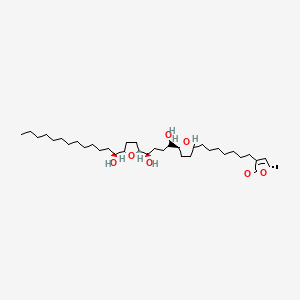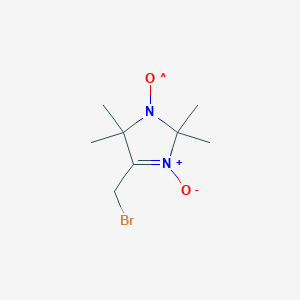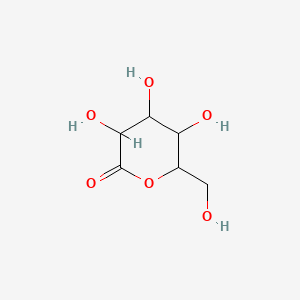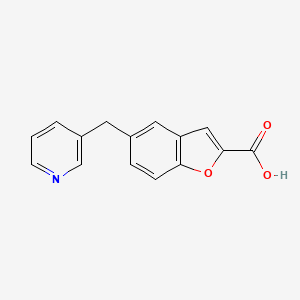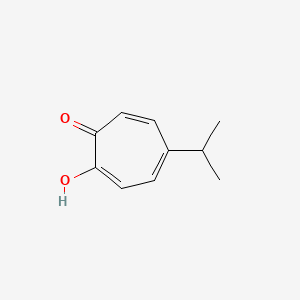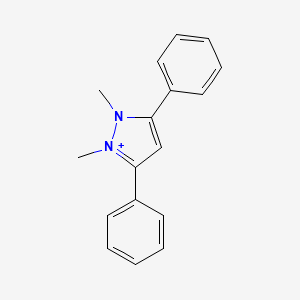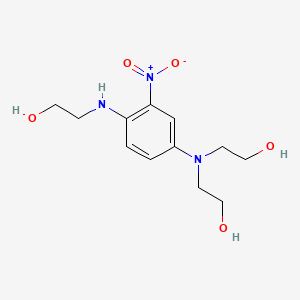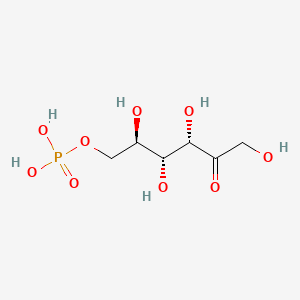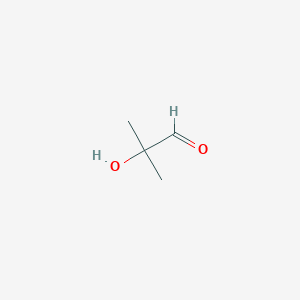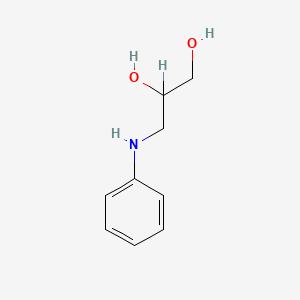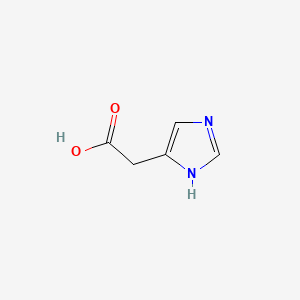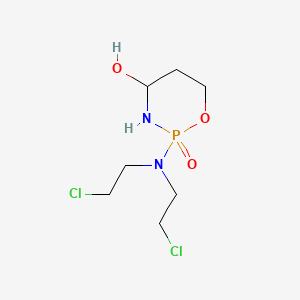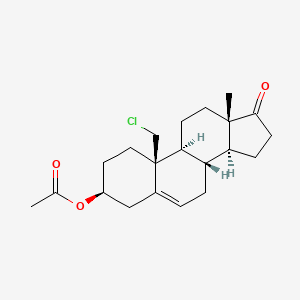
19-Chloro-3beta-hydroxyandrost-5-en-17-one acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Chloro-3beta-hydroxyandrost-5-en-17-one acetate is a steroid ester.
Applications De Recherche Scientifique
Synthesis of Pregenoic Acid Derivatives :
- The research by Wicha & Bal (1977) explored the synthesis of pregnenoic acid derivatives, where 3beta-Hydroxyandrost-5-en-17-one acetate was converted into various compounds resembling prostaglandins. This showcases its role in the synthesis of biologically significant molecules.
Investigating Electrophilic Addition Reactions :
- Ruddock & Reese (1999) investigated how substituents like 19 ester functionalities affect electrophilic addition reactions in delta5-steroids, using derivatives of 3beta-acetoxyandrost-5-en-17-one. Their findings provide insight into the reactivity of such steroids in different chemical conditions (Ruddock & Reese, 1999).
Aromatase Inhibition :
- Numazawa et al. (2002) highlighted the synthesis and molecular modeling of 4beta,19-dihydroxyandrost-5-en-17-one, demonstrating its effectiveness as an aromatase inhibitor. This study opens avenues for its potential application in hormone-dependent diseases (Numazawa et al., 2002).
Preparation of Steroidal Derivatives for Biological Activity Studies :
- A study by Winter Ms, Deber Cm, & Szpilfogel Sa (1959) focused on synthesizing derivatives of 19-nortestosterone, which is structurally related to 19-Chloro-3beta-hydroxyandrost-5-en-17-one acetate. This research provided insights into the correlation between structure and biological activity in this steroid series (Winter Ms et al., 1959).
Development of Haptens for Immunoassays :
- Pouzar, Slavíková, & C̆erný (1998) synthesized a compound derived from a 19-hydroxyandrost-5-ene structure for use as a hapten in immunoassays, demonstrating its application in biochemical assay development (Pouzar et al., 1998).
Investigating Steroid Biosynthesis Pathways :
- The synthesis of 16alpha-hydroxyandrost-4-ene-3,17,19-trione by Numazawa et al. (1990) from a similar steroid structure highlights its role in studying the biosynthesis of estrogens, potentially contributing to understanding hormonal pathways (Numazawa et al., 1990).
Formation of Steroid Dimers :
- Research by Templeton, Majgier-Baranowska, & Marat (2000) on steroid dimer formation, involving the reduction of a structurally related steroid, contributes to understanding complex steroid synthesis mechanisms (Templeton et al., 2000).
Propriétés
Numéro CAS |
5885-23-4 |
|---|---|
Nom du produit |
19-Chloro-3beta-hydroxyandrost-5-en-17-one acetate |
Formule moléculaire |
C21H29ClO3 |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
[(3S,8S,9S,10S,13S,14S)-10-(chloromethyl)-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H29ClO3/c1-13(23)25-15-7-10-21(12-22)14(11-15)3-4-16-17-5-6-19(24)20(17,2)9-8-18(16)21/h3,15-18H,4-12H2,1-2H3/t15-,16-,17-,18-,20-,21+/m0/s1 |
Clé InChI |
SIBJPHIFXVTUQA-JPRZGNOKSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)CCl |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)CCl |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)CCl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



